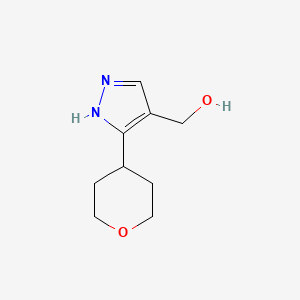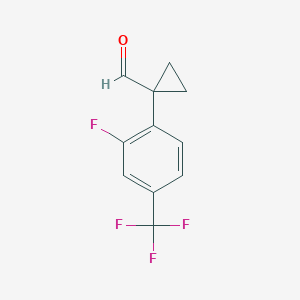
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with a formyl group and a phenyl ring bearing fluoro and trifluoromethyl substituents
Preparation Methods
The synthesis of 1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-trifluoromethylbenzene and cyclopropane derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the cyclopropane ring.
Cyclopropanation: The key step in the synthesis is the cyclopropanation reaction, where the deprotonated starting materials react to form the cyclopropane ring. This step may require the use of transition metal catalysts, such as rhodium or copper complexes, to enhance the reaction efficiency.
Formylation: The final step involves the introduction of the formyl group to the cyclopropane ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.
Chemical Reactions Analysis
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups. Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in these reactions.
Addition: The cyclopropane ring can undergo addition reactions with various electrophiles, leading to ring-opening and formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical or agrochemical applications.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, such as fluorinated polymers or advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane involves its interaction with specific molecular targets and pathways. The compound’s formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to modulation of biological activity.
Comparison with Similar Compounds
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane can be compared with similar compounds, such as:
3-{[2-Fluoro-4-(trifluoromethyl)phenyl]sulfanyl}propanoic acid: This compound shares the fluoro and trifluoromethyl substituents but differs in the presence of a sulfanyl group and a propanoic acid moiety.
2-{[2-Fluoro-4-(trifluoromethyl)phenyl]ethynyl}-1,3-dimethylbenzene: This compound features an ethynyl linkage and dimethyl substitution on the benzene ring.
5-Chloro-1-{1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl}-4-methoxy-1H-pyrazole: This compound includes a pyrazole ring and additional chloro and methoxy substituents.
Properties
CAS No. |
155598-01-9 |
|---|---|
Molecular Formula |
C11H8F4O |
Molecular Weight |
232.17 g/mol |
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H8F4O/c12-9-5-7(11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5-6H,3-4H2 |
InChI Key |
BRAPKQJMJZTYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=C(C=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


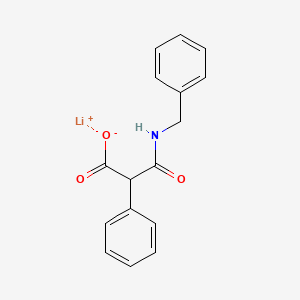
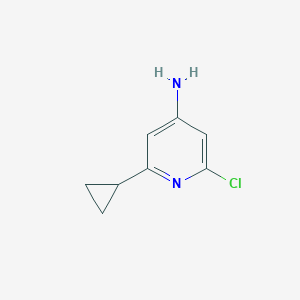

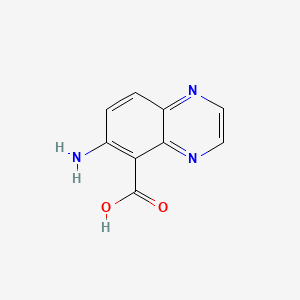
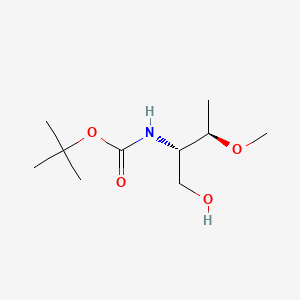
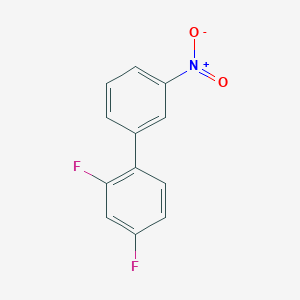
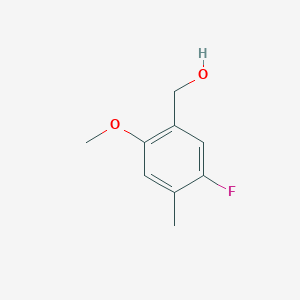
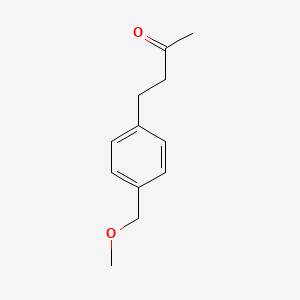
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)
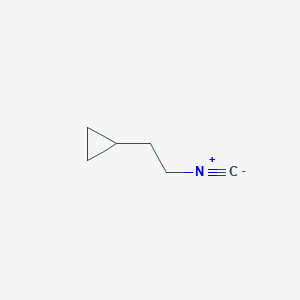
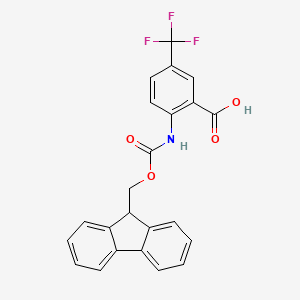
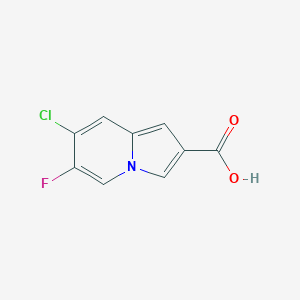
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
